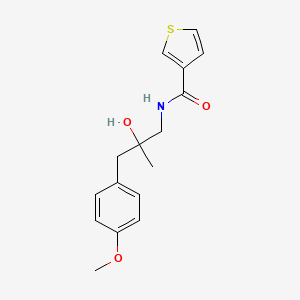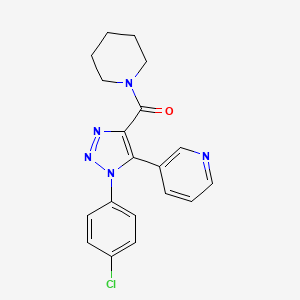![molecular formula C24H24N4O2 B2369752 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-76-0](/img/structure/B2369752.png)
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of compounds known as quinazolinones, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . It has been synthesized in relatively high yields by the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole .Molecular Structure Analysis
The structure of this compound was determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . In the crystal, a layered structure is formed by N—H…N and C—H…O hydrogen bonds plus slipped π-stacking interactions, with the fused cyclohexene rings projecting to either side .Chemical Reactions Analysis
The compound is synthesized via a condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole . The reaction is carried out in acetic acid as both solvent and catalyst at room temperature .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Energetic Materials
The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .
Luminescent Properties
The annulation of the triazole ring to the quinazoline core has been found to have a considerable impact on emission behavior and solvatochromic properties .
Catalyst in Chemical Reactions
The compound has been used in the synthesis of quinazolinone derivatives. The process offers several advantages, including mild reaction conditions, easy reagent preparation, a green process, short reaction times, high yields, and a straightforward procedure with the possibility of catalyst reusability .
Biological Activities
Quinazoline derivatives, which include the compound , have been found to have significant biological activities. These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Photophysical Properties
The compound has been studied for its photophysical properties. It was revealed that the annulation of the triazole ring to the quinazoline core had a considerable impact on emission behavior and solvatochromic properties .
Orientations Futures
The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and similar compounds have potential for further exploration due to their diverse biological activities . Future research could focus on investigating the specific biological activities of this compound, optimizing its synthesis, and exploring its potential applications in pharmaceutical chemistry.
Propriétés
IUPAC Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-5-4-6-16(11-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-7-9-17(29)10-8-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDXVMSYNGXISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)


![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)


![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)
![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)